molecular formula C30H31NO10 B611690 绿青霉毒素 CAS No. 39277-41-3

绿青霉毒素

货号 B611690
CAS 编号: 39277-41-3
分子量: 565.57
InChI 键: YEAXHJGUSZXWQI-AKOCBNACSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Viridicatumtoxin is a tetracycline-like antibiotic derived from fungi . Its chemical structure was determined in 1976 . It is found in Penicillium viridicatum and Penicillium aethiopicum, among other fungi .


Synthesis Analysis

The total synthesis of viridicatumtoxin B has been described in detail . The initial synthetic strategies toward this intriguing tetracycline antibiotic resulted in the development of key alkylation and Lewis acid-mediated spirocyclization reactions to form the hindered EF spirojunction, as well as Michael Dieckmann reactions to set the A and C rings .


Molecular Structure Analysis

Viridicatumtoxins are unique in that they include in their structures a geranyl-derived subunit in the form of a spirobicyclic system (ring system EF) . In contrast to the majority of tetracyclines, these members of the group are also distinguished by their fungal, rather than bacterial, origins .


Chemical Reactions Analysis

The use of an aromatic A-ring substrate was found to be unsuitable for the introduction of the requisite hydroxyl groups at carbons 4a and 12a . Applying these previous tactics, stepwise approaches were developed to oxidize carbons 12a and 4a based on enol- and enolate-based oxidations, respectively .


Physical And Chemical Properties Analysis

The chemical formula of Viridicatumtoxin is C30H31NO10 . Its molar mass is 565.575 g·mol−1 .

科学研究应用

Antibacterial Agent

Viridicatumtoxin B, a tetracycline-type antibiotic, has been isolated from the mycelium of liquid fermentation cultures of Penicillium sp . It has shown to inhibit the growth of Staphylococcus aureus , including methicillin-resistant S. aureus (MRSA) and quinolone-resistant S. aureus, with a minimum inhibitory concentration (MIC) of 0.5 mg/ml . This is similar to the activity of vancomycin, but 8-64 times higher than that of tetracycline .

Anti-MRSA Agent

Viridicatumtoxin B has been identified as a potential new class of anti-MRSA agents . MRSA is a major nosocomial pathogen which has developed resistance to many antibiotics. The discovery of viridicatumtoxin B provides a promising avenue for the development of new antimicrobials to combat MRSA .

Treatment Against Other Pathogenic Bacteria

In addition to its activity against S. aureus, viridicatumtoxin B has also shown strong antibacterial activity against other pathogenic bacteria including Acinetobacter calcoaceticus , Enterococcus faecalis , and Streptococcus pneumoniae .

Structural Elucidation and Total Synthesis

The pursuit of viridicatumtoxin B by total synthesis has led to its full structural elucidation . This has facilitated the development of key alkylation and Lewis acid-mediated spirocyclization reactions to form the hindered EF spirojunction, as well as Michael Dieckmann reactions to set the A and C rings .

Development of Synthetic Analogues

The total synthesis of viridicatumtoxin B has enabled the development of a series of viridicatumtoxin analogues . These analogues have been evaluated against Gram-positive and Gram-negative bacterial strains, including drug-resistant pathogens, revealing the first structure-activity relationships within this structural type .

Fungal Origin

Unlike the majority of tetracyclines, viridicatumtoxin B is unique in that it originates from fungi rather than bacteria . This opens up new possibilities for the exploration of fungal metabolites as potential sources of novel antibiotics.

作用机制

Target of Action

Viridicatumtoxin is a rare tetracycline-like antibiotic that has been reported to exhibit strong inhibitory activity against drug-resistant Gram-positive bacteria . The primary target of Viridicatumtoxin is the enzyme undecaprenyl pyrophosphate synthase (UPPS), which plays a crucial role in bacterial cell wall synthesis .

Mode of Action

It has been observed that viridicatumtoxin a (vira) and viridicatumtoxin b (virb) can bind to upps of enterococcus faecalis . This binding has been confirmed through in vitro enzyme inhibition tests, surface plasmon resonance (SPR) binding analysis, and in vivo growth inhibition tests .

Biochemical Pathways

Viridicatumtoxin is formed by a mixed polyketide–terpenoid biosynthetic pathway . The incorporation of various compounds such as sodium [1- 13 C]-, [2- 13 C]-, [1,2- 13 C 2 ]-, and [1- 13 C, 18 O]-acetate, sodium [1,2,3- 13 C 3 ]- malonate, and (2 S)- [ Me - 13 C]methionine, as well as sodium hydrogen [ 14 C]carbonate and sodium [1- 14 C]pyruvate into Viridicatumtoxin, indicates its formation by this mixed pathway .

Result of Action

The binding of Viridicatumtoxin to UPPS inhibits the function of this enzyme, thereby disrupting bacterial cell wall synthesis . This results in the inhibition of bacterial growth, particularly in drug-resistant Gram-positive bacteria .

Action Environment

The production of Viridicatumtoxin can be influenced by environmental factors. For instance, the yield of Viridicatumtoxin increases in rich media with glucose, acetate, and succinate . .

安全和危害

Viridicatumtoxin is toxic if swallowed . It is recommended to use personal protective equipment, avoid breathing vapors, mist, gas, or dust, avoid dust formation, and ensure adequate ventilation when handling this substance .

未来方向

The development of novel antibacterial agents is of high priority due to the emergence of drug-resistant bacterial strains caused by the extensive use of antibiotics in both humans and livestock . The total synthesis of viridicatumtoxin B has opened the way for analogue construction and biological evaluation of this complex tetracycline antibiotic . This could provide a theoretical basis for structural optimization to make new viridicatumtoxin derivatives with improved antimicrobial activities .

属性

IUPAC Name

(3'S,4'S,6S,9'S)-3',4',8',9',12',14'-hexahydroxy-16'-methoxy-1,5,5-trimethyl-6',10'-dioxospiro[cyclohexene-6,18'-pentacyclo[11.6.1.02,11.04,9.017,20]icosa-1(20),2(11),7,12,14,16-hexaene]-7'-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31NO10/c1-11-6-5-7-27(2,3)28(11)9-12-16-18(13(32)8-15(41-4)21(16)28)22(34)20-17(12)23(35)29(39)10-14(33)19(26(31)38)24(36)30(29,40)25(20)37/h6,8,23,32,34-36,39-40H,5,7,9-10H2,1-4H3,(H2,31,38)/t23-,28-,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSQKFOXORBCCC-WBWZXODPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C12CC3=C4C2=C(C=C(C4=C(C5=C3C(C6(CC(=O)C(=C(C6(C5=O)O)O)C(=O)N)O)O)O)O)OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CCCC([C@@]12CC3=C4C2=C(C=C(C4=C(C5=C3[C@@H]([C@]6(CC(=O)C(=C([C@]6(C5=O)O)O)C(=O)N)O)O)O)O)OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20893991
Record name Viridicatumtoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20893991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Viridicatumtoxin

CAS RN

39277-41-3
Record name Viridicatumtoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039277413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Viridicatumtoxin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159628
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Viridicatumtoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20893991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VIRIDICATUMTOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8N62PLU21
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Viridicatumtoxin
Reactant of Route 2
Viridicatumtoxin
Reactant of Route 3
Viridicatumtoxin
Reactant of Route 4
Viridicatumtoxin
Reactant of Route 5
Viridicatumtoxin
Reactant of Route 6
Viridicatumtoxin

Q & A

A: Viridicatumtoxin primarily targets undecaprenyl pyrophosphate synthase (UPPS), an essential enzyme involved in bacterial cell wall synthesis. [, ]

A: Viridicatumtoxin binds directly and with high affinity to UPPS, as demonstrated by in vitro enzyme inhibition assays, surface plasmon resonance (SPR) binding analysis, and in vivo growth inhibition assays. [] Molecular docking studies suggest Viridicatumtoxin interacts with specific amino acid residues within the UPPS binding pocket. []

A: By inhibiting UPPS, Viridicatumtoxin disrupts the production of undecaprenyl pyrophosphate, a lipid carrier molecule crucial for the transport of peptidoglycan precursors across the bacterial cell membrane. This disruption ultimately inhibits bacterial cell wall synthesis, leading to bacterial growth inhibition and cell death. [, ]

A: While UPPS is the primary target, studies show Viridicatumtoxin can weakly inhibit the bacterial 70S ribosome, albeit to a lesser extent than its inhibition of UPPS. [] This weaker inhibition is attributed to steric hindrance between Viridicatumtoxin's ring F and the 70S ribosome helix 34. []

A: Viridicatumtoxin A has a molecular formula of C30H31NO11 and a molecular weight of 581 g/mol. [, ]

A: A combination of spectroscopic techniques, including X-ray crystallography, NMR, IR, UV, and mass spectrometry, have been utilized to determine the structure and characterize Viridicatumtoxin. [, , ]

ANone: The provided research focuses primarily on the biological activity and chemical characterization of Viridicatumtoxin. Information regarding its material compatibility, stability under different conditions (e.g., temperature, pH, solvents), and specific applications beyond its potential as an antibacterial agent is limited. Further research is needed to explore these aspects.

ANone: While the provided research offers valuable insights into Viridicatumtoxin's structure, biosynthesis, and mechanism of action, it primarily focuses on its potential as an antibacterial agent. Information regarding catalytic properties, computational chemistry studies, SAR beyond initial findings, stability and formulation, SHE regulations, detailed PK/PD profiles, comprehensive in vivo efficacy data, resistance mechanisms, long-term toxicity, drug delivery strategies, biomarkers, specific analytical method validation, and other aspects mentioned (questions 4-26) is limited or not explicitly addressed in these studies. Further research is necessary to comprehensively address these aspects.

A: Viridicatumtoxin was first isolated from the fungus Penicillium viridicatum Westling in 1973. [] Its structure, related to the tetracycline family of antibiotics, was elucidated using X-ray crystallography. []

ANone: Key milestones include:

  • 1973: Isolation and initial structural characterization of Viridicatumtoxin. []
  • 1984: Elucidation of the absolute configuration of Viridicatumtoxin. []
  • 2008: Discovery of Viridicatumtoxin B, a 5-oxo derivative, from Penicillium sp. FR11. []
  • 2013: Total synthesis and structural revision of Viridicatumtoxin B. [, ]
  • Recent Years: Identification of Viridicatumtoxin's mechanism of action involving UPPS inhibition and investigations into its structure-activity relationships. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。